Epicatechin 3-O-(4-O-methylgallate)
Overview
Description
Epicatechin 3-O-(4-O-methylgallate) is a naturally occurring flavonoid compound found in various plants, including tea leaves. It belongs to the catechin class of polyphenols and is known for its potential health benefits, including antioxidant, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of epicatechin 3-O-(4-O-methylgallate) involves the assembly of lithiated fluorobenzene and epoxy alcohol followed by a pyran cyclization. This method is efficient for producing catechin-class polyphenols . Another approach involves the use of benzyl groups as protecting groups for phenols, which allows for the synthesis of methylated epigallocatechin gallate derivatives .
Industrial Production Methods: Industrial production of epicatechin 3-O-(4-O-methylgallate) typically involves extraction from natural sources such as tea leaves. The extraction process is optimized to obtain high purity and yield of the compound. Techniques such as liquid chromatography and mass spectrometry are used to identify and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Epicatechin 3-O-(4-O-methylgallate) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions: Common reagents used in the reactions of epicatechin 3-O-(4-O-methylgallate) include lithiated fluorobenzene, epoxy alcohol, and benzyl groups. The reactions are typically carried out under controlled conditions to ensure high yield and purity .
Major Products Formed: The major products formed from the reactions of epicatechin 3-O-(4-O-methylgallate) include various methylated derivatives and other modified catechins. These products have enhanced bioactivity and potential health benefits .
Scientific Research Applications
Epicatechin 3-O-(4-O-methylgallate) has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of catechins. In biology and medicine, it is studied for its antioxidant, anti-inflammatory, and antiviral properties. The compound has shown potential in preventing and treating various diseases, including cancer, cardiovascular diseases, and viral infections .
Mechanism of Action
The mechanism of action of epicatechin 3-O-(4-O-methylgallate) involves its interaction with various molecular targets and pathways. The compound exerts its effects by inhibiting oxidative stress, reducing inflammation, and interfering with viral replication. It enhances the activity of antioxidant enzymes and modulates signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
Epicatechin 3-O-(4-O-methylgallate) is similar to other catechins such as epigallocatechin-3-O-gallate and epicatechin-3-O-gallate. it is unique due to its methylated structure, which enhances its bioavailability and bioactivity. The compound has shown stronger bioactivity in vivo compared to its non-methylated counterparts .
List of Similar Compounds:- Epigallocatechin-3-O-gallate
- Epicatechin-3-O-gallate
- Epigallocatechin-3-O-(3-O-methyl)gallate
- Catechin-3-O-(3-O-methyl)gallate
Epicatechin 3-O-(4-O-methylgallate) stands out due to its unique structure and enhanced bioactivity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O10/c1-31-22-17(28)5-11(6-18(22)29)23(30)33-20-9-13-15(26)7-12(24)8-19(13)32-21(20)10-2-3-14(25)16(27)4-10/h2-8,20-21,24-29H,9H2,1H3/t20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDRTHBTGNNTEW-NHCUHLMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1O)C(=O)O[C@@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C=C4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292305 | |
Record name | Epicatechin-3-O-(4-O-methyl)gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001292305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108907-44-4 | |
Record name | Epicatechin-3-O-(4-O-methyl)gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108907-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epicatechin-3-O-(4-O-methyl)gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001292305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Epicatechin 3-O-(4-methylgallate) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039328 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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